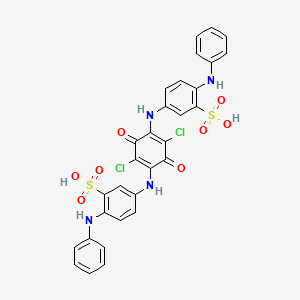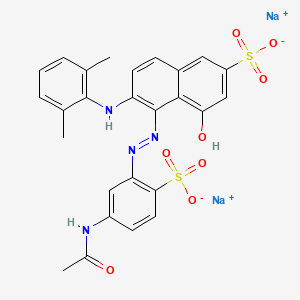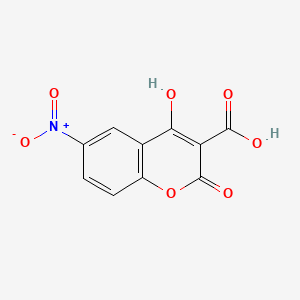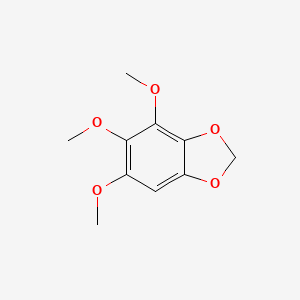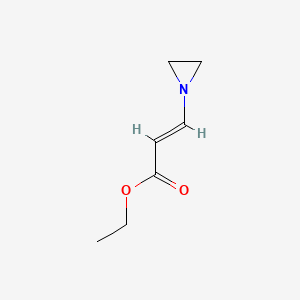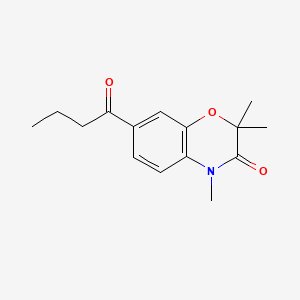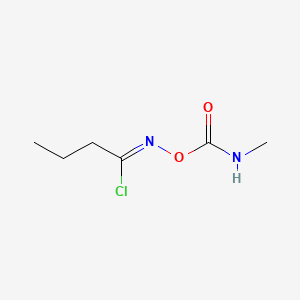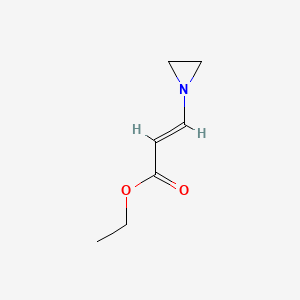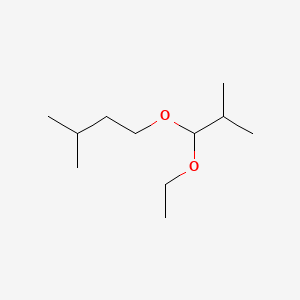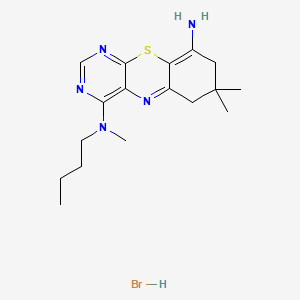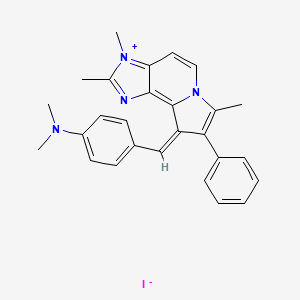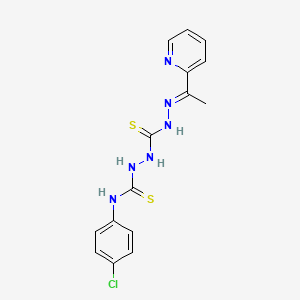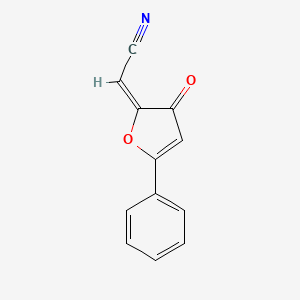
Piperazinium, 1,1'-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes piperazinium and hexamethylene groups, along with chloro and hydroxypropyl substituents. The presence of dibromide and dihydrochloride ions further enhances its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride involves multiple steps. The primary route includes the reaction of piperazine with 1,6-dibromohexane to form the hexamethylene-bridged piperazinium intermediate. This intermediate is then reacted with 3-chloro-2-hydroxypropyl chloride in the presence of a base to introduce the chloro and hydroxypropyl groups. The final step involves the addition of hydrobromic acid and hydrochloric acid to form the dibromide and dihydrochloride salts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and precise temperature and pressure controls ensures high yield and purity. The final product is purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro groups can be reduced to form corresponding hydrocarbons.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride involves its interaction with specific molecular targets. The compound can interact with cellular membranes, leading to disruption of membrane integrity. It can also inhibit certain enzymes, leading to altered metabolic pathways. The presence of chloro and hydroxypropyl groups enhances its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazinium derivatives: Compounds with similar piperazinium structures but different substituents.
Hexamethylene-bridged compounds: Compounds with hexamethylene bridges but different functional groups.
Chloro and hydroxypropyl derivatives: Compounds with similar chloro and hydroxypropyl groups but different core structures.
Uniqueness
Piperazinium, 1,1’-(1,6-hexamethylene)bis(4-(3-chloro-2-hydroxypropyl)-1-methyl-, dibromide, dihydrochloride is unique due to its combination of piperazinium, hexamethylene, chloro, and hydroxypropyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
102517-19-1 |
|---|---|
Molekularformel |
C22H48Br2Cl4N4O2 |
Molekulargewicht |
702.3 g/mol |
IUPAC-Name |
1-chloro-3-[4-[6-[4-(3-chloro-2-hydroxypropyl)-1-methylpiperazin-1-ium-1-yl]hexyl]-4-methylpiperazin-4-ium-1-yl]propan-2-ol;dibromide;dihydrochloride |
InChI |
InChI=1S/C22H46Cl2N4O2.2BrH.2ClH/c1-27(13-7-25(8-14-27)19-21(29)17-23)11-5-3-4-6-12-28(2)15-9-26(10-16-28)20-22(30)18-24;;;;/h21-22,29-30H,3-20H2,1-2H3;4*1H/q+2;;;;/p-2 |
InChI-Schlüssel |
BWRGRCYMXFYJHK-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCN(CC1)CC(CCl)O)CCCCCC[N+]2(CCN(CC2)CC(CCl)O)C.Cl.Cl.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


